4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine
Overview
Description
4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is an organic compound that belongs to the class of phenoxy pyridines This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine typically involves multiple steps. One common synthetic route starts with the preparation of 4-(benzyloxy)-3-methoxybenzaldehyde, which is then subjected to a series of reactions to introduce the pyridine and chlorine functionalities.
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Preparation of 4-(benzyloxy)-3-methoxybenzaldehyde
Starting Material: 4-hydroxy-3-methoxybenzaldehyde
Reagents: Benzyl chloride, potassium carbonate
Conditions: Reflux in acetone
Reaction: The hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde is benzylated using benzyl chloride in the presence of potassium carbonate to yield 4-(benzyloxy)-3-methoxybenzaldehyde.
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Formation of this compound
Starting Material: 4-(benzyloxy)-3-methoxybenzaldehyde
Reagents: 2-chloropyridine, base (e.g., sodium hydride)
Conditions: Reflux in an appropriate solvent (e.g., dimethylformamide)
Reaction: The aldehyde group of 4-(benzyloxy)-3-methoxybenzaldehyde reacts with 2-chloropyridine in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride
Substitution: Sodium methoxide, sodium thiolate
Major Products
Oxidation: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-pyridinecarboxaldehyde
Reduction: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-aminopyridine
Substitution: 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-alkoxypyridine
Scientific Research Applications
4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxyphenol
Uniqueness
4-(4-(Benzyloxy)-3-methoxyphenoxy)-2-chloropyridine is unique due to the presence of both a benzyloxy group and a chloropyridine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-(3-methoxy-4-phenylmethoxyphenoxy)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-22-18-11-15(24-16-9-10-21-19(20)12-16)7-8-17(18)23-13-14-5-3-2-4-6-14/h2-12H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHJWHLGYRZADX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OC2=CC(=NC=C2)Cl)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204875 | |
Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-43-5 | |
Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-[3-methoxy-4-(phenylmethoxy)phenoxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801204875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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